Cas no 2097951-87-4 (1-(4-(methylthio)benzyl)-1H-pyrrole-2-carboxylic acid)

1-(4-(Methylthio)benzyl)-1H-pyrrole-2-carboxylic acid is a specialized organic compound featuring a pyrrole-2-carboxylic acid core substituted with a 4-(methylthio)benzyl group at the nitrogen position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, particularly as an intermediate for heterocyclic derivatives. The methylthioether moiety enhances lipophilicity, potentially improving membrane permeability in bioactive applications. Its carboxylic acid functionality allows for further derivatization, enabling coupling reactions or salt formation. The compound’s well-defined aromatic and heterocyclic framework may contribute to binding interactions in target-oriented synthesis. Suitable for controlled reactions under standard conditions, it offers a balance of stability and reactivity for advanced chemical transformations.
1-(4-(methylthio)benzyl)-1H-pyrrole-2-carboxylic acid structure
2097951-87-4 structure
Product Name:1-(4-(methylthio)benzyl)-1H-pyrrole-2-carboxylic acid
CAS No:2097951-87-4
MF:C13H13NO2S
MW:247.3128221035
CID:5724044
PubChem ID:121200316
Update Time:2025-05-20

1-(4-(methylthio)benzyl)-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-methylsulfanylphenyl)methyl]pyrrole-2-carboxylic acid
    • 2097951-87-4
    • 1-(4-(methylthio)benzyl)-1H-pyrrole-2-carboxylic acid
    • F1907-3127
    • AKOS026708028
    • Inchi: 1S/C13H13NO2S/c1-17-11-6-4-10(5-7-11)9-14-8-2-3-12(14)13(15)16/h2-8H,9H2,1H3,(H,15,16)
    • InChI Key: KAWQSPUDEXRVJC-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=CC=1)CN1C=CC=C1C(=O)O

Computed Properties

  • Exact Mass: 247.06669983g/mol
  • Monoisotopic Mass: 247.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 67.5Ų

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Additional information on 1-(4-(methylthio)benzyl)-1H-pyrrole-2-carboxylic acid

Introduction to 1-(4-(methylthio)benzyl)-1H-pyrrole-2-carboxylic acid (CAS No. 2097951-87-4)

1-(4-(methylthio)benzyl)-1H-pyrrole-2-carboxylic acid, identified by the chemical compound code CAS No. 2097951-87-4, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrrole carboxylic acid class, a structural motif known for its diverse biological activities and synthetic utility. The presence of a methylthio substituent on the benzyl group and the carboxylic acid functionality at the 2-position of the pyrrole ring endows this molecule with unique chemical properties that make it a valuable intermediate in drug discovery and material science applications.

The structure of 1-(4-(methylthio)benzyl)-1H-pyrrole-2-carboxylic acid is characterized by a fused heterocyclic system, which is a hallmark of many bioactive compounds. The pyrrole ring, with its nitrogen atom, contributes to hydrogen bonding capabilities and electronic delocalization, while the aromatic benzyl ring with a sulfur-containing substituent enhances lipophilicity and potential interactions with biological targets. This combination of features has led to its exploration in various research avenues, particularly in medicinal chemistry.

In recent years, there has been a surge in interest regarding heterocyclic compounds due to their role as pharmacophores in numerous therapeutic agents. Pyrrole derivatives, in particular, have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The synthesis of 1-(4-(methylthio)benzyl)-1H-pyrrole-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The carboxylic acid group at the 2-position of the pyrrole ring can be readily modified through esterification, amidation, or coupling reactions, allowing for the creation of peptidomimetics or other functionalized derivatives. Similarly, the benzyl-methylthio moiety can be further functionalized to introduce additional pharmacological properties or to facilitate purification processes.

Current research in medicinal chemistry increasingly emphasizes structure-activity relationships (SARs) to optimize drug candidates. The activity of 1-(4-(methylthio)benzyl)-1H-pyrrole-2-carboxylic acid has been evaluated in several preclinical studies, where it demonstrated promising interactions with biological targets such as enzymes and receptors. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases and proteases, which are implicated in various diseases including cancer and inflammatory disorders. These findings underscore the importance of this scaffold in developing novel therapeutic strategies.

The pharmacokinetic profile of 1-(4-(methylthio)benzyl)-1H-pyrrole-2-carboxylic acid is also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its translation from bench to bedside. Preliminary studies suggest that modifications to the molecular structure can significantly influence its bioavailability and metabolic stability. For example, introducing hydrophilic groups near the sulfur atom may enhance solubility while preserving biological activity.

In addition to its pharmaceutical applications, 1-(4-(methylthio)benzyl)-1H-pyrrole-2-carboxylic acid has shown potential in material science. Its unique electronic properties make it a candidate for use in organic semiconductors or as a ligand in catalytic systems. Researchers are exploring how variations in its structure can tailor its conductivity or binding affinity for specific catalytic applications.

The development of new synthetic routes to 1-(4-(methylthio)benzyl)-1H-pyrrole-2-carboxylic acid is an ongoing effort within the chemical community. Innovations such as flow chemistry and green chemistry principles are being integrated into synthetic protocols to improve efficiency and sustainability. These advancements not only reduce costs but also minimize waste generation, aligning with global efforts toward environmentally responsible chemical manufacturing.

Looking ahead, the future prospects for 1-(4-(methylthio)benzyl)-1H-pyrrole-2-carboxylic acid appear bright due to its versatile structural features and broad applicability. Continued investigation into its biological activity will likely uncover new therapeutic uses or refine existing ones. Furthermore, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be essential to fully harness its potential.

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